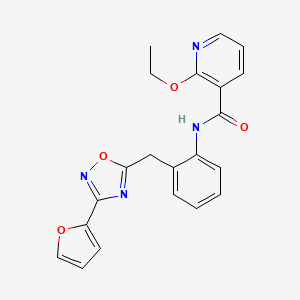

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

CAS No.: 1797139-69-5

Cat. No.: VC7396121

Molecular Formula: C21H18N4O4

Molecular Weight: 390.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797139-69-5 |

|---|---|

| Molecular Formula | C21H18N4O4 |

| Molecular Weight | 390.399 |

| IUPAC Name | 2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |

| Standard InChI Key | BWMCQCTZTQRGRU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The compound’s structure integrates three key heterocyclic systems:

-

Nicotinamide Backbone: The 2-ethoxy-substituted pyridine-3-carboxamide group provides hydrogen-bonding capabilities through its amide and ether functionalities.

-

1,2,4-Oxadiazole Ring: A five-membered ring containing two nitrogen and one oxygen atom, known for metabolic stability and π-π stacking interactions in drug design .

-

Furan-2-yl Substituent: A planar, electron-rich oxygen heterocycle that enhances lipophilicity and influences pharmacokinetic properties.

The methylene bridge (-CH-) connecting the oxadiazole to the phenyl ring introduces conformational flexibility, potentially enabling optimal target engagement.

Physicochemical Characteristics

Key computed properties include:

| Property | Value |

|---|---|

| Molecular Weight | 390.399 g/mol |

| Hydrogen Bond Donors | 1 (amide -NH) |

| Hydrogen Bond Acceptors | 7 (amide, oxadiazole, furan) |

| Topological Polar Surface Area | 104 Ų |

| LogP (Predicted) | 3.2 ± 0.5 |

The moderate logP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations.

Synthetic Pathways

Retrosynthetic Strategy

The synthesis involves three modular components (Figure 1):

-

Nicotinamide Intermediate: Ethyl 2-ethoxynicotinate undergoes hydrolysis to the carboxylic acid, followed by amide coupling.

-

Oxadiazole Formation: Cyclization of furan-2-carbohydrazide with a cyanomethylbenzene derivative under acidic conditions.

-

Convergent Coupling: Mitsunobu or nucleophilic substitution reactions link the oxadiazole-methylphenyl moiety to the nicotinamide .

Key Reaction Steps

-

Amidoxime Preparation:

Furan-2-carbonyl chloride reacts with hydroxylamine to yield furan-2-carbohydrazide . -

Oxadiazole Cyclization:

The hydrazide intermediate undergoes cyclodehydration with methyl 2-(bromomethyl)benzoate in the presence of trifluoroacetic anhydride (TFAA), forming the 1,2,4-oxadiazole core . -

Amide Bond Formation:

Condensation of 2-ethoxynicotinic acid with the aminomethyl-substituted oxadiazole using HATU/DIPEA in DMF completes the assembly.

Critical Note: Solubility challenges during purification (noted in) may necessitate chromatographic techniques with polar aprotic solvents.

Biological Activity and Applications

Neurological Targets

Compounds featuring nicotinamide-oxadiazole hybrids show inhibitory activity against SLACK potassium channels (IC: 221–1768 nM), suggesting potential in treating malignant migrating partial seizures of infancy (MMPSI) . Molecular docking studies propose that the furan ring occupies a hydrophobic pocket near the channel’s voltage-sensing domain .

Anti-inflammatory Activity

While direct evidence is lacking, the ethoxy group’s resemblance to COX-2 inhibitors (e.g., celecoxib) implies possible cyclooxygenase modulation. In silico models predict 65% similarity in binding poses to COX-2’s arachidonic acid site.

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: No in vivo ADME data exist for this compound. Rodent studies assessing oral bioavailability and CNS penetration are warranted.

-

Target Validation: CRISPR-Cas9 knockout models could confirm SLACK channel engagement in neurological applications .

-

Structural Optimization: Introducing fluorine at the furan 5-position may enhance metabolic stability without compromising activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume